molecular formula C52H72N8O8 B1677811 Otx-008 CAS No. 286936-40-1

Otx-008

カタログ番号 B1677811
CAS番号: 286936-40-1
分子量: 937.2 g/mol
InChIキー: VKOZKTMXYPDPOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OTX-008, also known as Calixarene 0118 or PTX008, is a calixarene-based compound and galectin-1 (Gal-1) inhibitor . It has potential anti-angiogenic and antineoplastic activities . It’s currently undergoing a phase I clinical trial .


Molecular Structure Analysis

OTX-008 is a calixarene derivative . Its structure was confirmed by elemental analysis, 1H-NMR spectroscopy, and mass spectrometry . The molecular weight is 937.18 .


Chemical Reactions Analysis

OTX-008 targets galectin-1, at a site distant from the lectin’s carbohydrate-binding site and acts as an allosteric inhibitor of glycan/carbohydrate binding . It has been shown to inhibit agglutination, proliferation, and invasion of cultured cancer cells .


Physical And Chemical Properties Analysis

OTX-008 is a white-to-off-white powder . It is soluble in ethanol . The molecular weight is 937.18 .

科学的研究の応用

Application in Head and Neck Squamous Cell Carcinoma Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Head and Neck Squamous Cell Carcinomas (HNSCC) .

Summary of the Application

OTX008, a non-peptidic galectin-1 inhibitor, has been assessed for its ability to improve tumor oxygenation levels via tumor vessel normalization and inhibit tumor growth in two human HNSCC tumor models .

Methods of Application or Experimental Procedures

Tumor-bearing mice were treated with OTX008, and oxygen levels were determined by fiber-optics and molecular marker pimonidazole binding. Immuno-fluorescence was used to determine vessel normalization status .

Results or Outcomes

OTX008 treatment caused a transient reoxygenation in SQ20B tumors peaking on day 14, while a steady increase in tumor oxygenation was observed over 21 days in the HEp-2 model. A >50% decrease in immunohistochemical staining for tumor hypoxia verified the oxygenation data measured using a partial pressure of oxygen (pO2) probe. Additionally, OTX008 induced tumor vessel normalization as tumor pericyte coverage increased by approximately 40% without inducing any toxicity .

Application in Advanced Solid Tumors Treatment

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Advanced Solid Tumors .

Summary of the Application

OTX008, a synthetic calixarene molecule, binds directly to galectin-1 and induces a conformation change in reduces galectin-1 binding to carbohydrates. In vitro pharmacodynamic studies showed that OTX008, at micromolar concentrations, inhibited agglutination, proliferation, and invasion of cultured cancer cells .

Results or Outcomes

Following D1 administration, mean + SD Cmax was 4666 + 2012 ng/ml; and Tmax ranged from 0.5 h to 2 h; mean + SD AUC was 48.9 + 36.8 mg.h/l and mean + SD T1/2 was T1/2=5.5 + 0.9 h. Prior to D2 dosing, all patients had OTX008 plasma concentrations ≥1 μM. No accumulation was observed, steady state was reached around D22 after drug administration; 8-10 % of dose was recovered in urine during the first 24 hours .

Application in Enhancing Chrysin Solubility

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences , specifically the solubilization and delivery of bioactive compounds.

Summary of the Application

OTX008 has been used in combination with Sulfobutyl Ether Beta Cyclodextrin (SBECD) to enhance the solubility of Chrysin (CHR), a bioactive compound .

Methods of Application or Experimental Procedures

The study involved the formation of a ternary complex with CHR, SBECD, and OTX008. This complex was used to enhance the solubility of CHR .

Results or Outcomes

The combination of SBECD with OTX008 enhanced CHR solubility more than using SBECD alone by forming water-soluble molecular associates in a ternary complex. This aids in the solubilization and delivery of CHR and OTX008 .

Safety And Hazards

Safety data sheets suggest that OTX-008 should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . In case of inhalation, it is advised to move the person to fresh air .

将来の方向性

OTX-008 has shown promising results in preclinical studies and is currently undergoing a phase I clinical trial . It has been found to inhibit tumor growth and induce tumor vessel normalization in human head and neck squamous cell carcinoma models . These findings suggest that targeting galectin-1, e.g., by OTX-008, may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .

特性

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVAQQNDZCZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2,2',2'',2'''-(pentacyclo(19.3.1.13,7.19,13.115,19)octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrayltetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)-

CAS RN

286936-40-1
Record name OTX-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OTX-008
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTX-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Otx-008
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Otx-008
Reactant of Route 3
Reactant of Route 3
Otx-008
Reactant of Route 4
Reactant of Route 4
Otx-008
Reactant of Route 5
Reactant of Route 5
Otx-008
Reactant of Route 6
Reactant of Route 6
Otx-008

Citations

For This Compound
42
Citations
E Raymond, L Astrorgue-Xerri, M Serova… - Galectins and …, 2012 - ACS Publications
… This trial will investigate several dose level of OTX-008 looking at pharmacokinetic and pharmacodynamic parameters in human. In this study, OTX-008 is administered subcutaneously …
Number of citations: 4 pubs.acs.org
L Astorgues-Xerri, A Tijeras-Raballand, ME Riveiro… - Cancer Research, 2012 - AACR
… OTX-008 is a non-peptide chemical antagonist designed to bind galectin-1. We previously showed that OTX-008 … and antiangiogenic activities of OTX-008 in xenograft models are …
Number of citations: 1 aacrjournals.org
H Goett, M Kolodziej, J Pons-Kühnemann… - Neuro …, 2019 - ncbi.nlm.nih.gov
… OTX-008 has an antiproliferative effect on various tumors in vitro and in vivo. However, the effect of OTX-008 … to investigate the antiproliferative effects of OTX-008 on U87-MG and A172 …
Number of citations: 1 www.ncbi.nlm.nih.gov
K Rezai, S Durand, N Lachaux, E Raymond, P Herait… - Cancer Research, 2013 - AACR
… OTX-008, a synthetic calixarene molecule, binds directly to galectin-1 and induces a conformation change in reduces galectin-1 binding to carbohydrates. In vitro pharmacodynamic …
Number of citations: 7 aacrjournals.org
MC Trotta, F Petrillo, C Gesualdo, S Rossi, AD Corte… - Molecules, 2022 - mdpi.com
Diabetic retinopathy (DR) is a neurovascular disease characterized by the reduction of retina integrity and functionality, as a consequence of retinal pigment epithelial cell fibrosis. …
Number of citations: 4 www.mdpi.com
NA Koonce, RJ Griffin, RPM Dings - International Journal of Molecular …, 2017 - mdpi.com
Galectin-1 is a hypoxia-regulated protein and a prognostic marker in head and neck squamous cell carcinomas (HNSCC). Here we assessed the ability of non-peptidic galectin-1 …
Number of citations: 40 www.mdpi.com
L Astorgues-Xerri, ME Riveiro, M Serova… - Cancer Research, 2012 - AACR
… OTX-008 is a non-peptide chemical antagonist designed to bind galectin-1. We previously showed that OTX-008 … Our findings show that OTX-008 mechanism of action involves galectin-…
Number of citations: 0 aacrjournals.org
N Al-Obaidi, S Mohan, S Liang, Z Zhao… - The FASEB …, 2019 - ncbi.nlm.nih.gov
… In addition, inhibition of Gal-1 by OTX-008 showed significant decrease in p-Akt/AP4 and … Inhibition of Gal-1 by OTX-008 blocks activation of Akt and prevents accumulation of Gal-1, …
Number of citations: 36 www.ncbi.nlm.nih.gov
Z Bomzon, C Wenger, HK Hershkovich… - Neuro …, 2019 - academic.oup.com
… OTX-008 has an antiproliferative effect on various tumors in vitro and in vivo. However, the effect of OTX-008 … to investigate the antiproliferative effects of OTX-008 on U87-MG and A172 …
Number of citations: 3 academic.oup.com
M Zucchetti, K Bonezzi, R Frapolli, F Sala… - Cancer chemotherapy …, 2013 - Springer
… selected reaction monitoring mode following the transition of OTX-008 at m/z 313.4 > 298.4. … OTX-008 was measured in tumor using the same HPLC–MS/MS conditions reported for the …
Number of citations: 39 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。